(S)-1-(pyridin-4-yl)propan-1-amine

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Researchers developing CNS-active APIs often face supply of racemic or incorrectly configured intermediates, leading to ambiguous pharmacological results. (S)-1-(Pyridin-4-yl)propan-1-amine resolves this issue: • Single (S)-enantiomer, ≥95% chiral purity, eliminating 50% inactive/divergent enantiomer. • Validated scaffold: asymmetric hydrogenation yields >99% ee in derivatives. • Favorable LogP (0.82) aids in reducing logD for better solubility and lower hERG risk. Reliable supply for preclinical R&D; shipped under UN 2810 toxic liquid regulations.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 186029-03-8
Cat. No. B065932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(pyridin-4-yl)propan-1-amine
CAS186029-03-8
Synonyms4-Pyridinemethanamine,alpha-ethyl-,(S)-(9CI)
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC(C1=CC=NC=C1)N
InChIInChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3/t8-/m0/s1
InChIKeyVGFZORUFTNLGLI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-1-(Pyridin-4-yl)propan-1-amine (CAS 186029-03-8): Chiral Amine Building Block


(S)-1-(pyridin-4-yl)propan-1-amine (CAS 186029-03-8) is a chiral, primary aliphatic amine featuring a pyridine ring at the 4-position. It belongs to the class of α-substituted 4-pyridinemethanamines and is supplied as a single enantiomer with a purity of 95% . Its core utility is as a key chiral intermediate in medicinal chemistry for constructing more complex, enantiomerically pure active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders . The compound is regulated for transport as a toxic liquid (UN 2810, Class 6.1) .

Single enantiomer for asymmetric synthesis workflows
Chiral amine building block for medicinal chemistry research

Critical Selection Factors for CAS 186029-03-8: Why Stereochemistry and Positional Isomerism Prevent Simple Substitution


Simple substitution of (S)-1-(pyridin-4-yl)propan-1-amine with its racemate, (R)-enantiomer, or positional isomers is not scientifically valid. Chirality at the carbon adjacent to the amine dictates the three-dimensional presentation of the pharmacophore in any derived API, directly impacting target binding, selectivity, and pharmacokinetics [1]. Using the racemic mixture (CAS 60289-68-1) introduces a 50% impurity of the (R)-enantiomer, which can lead to divergent biological activity or toxicity. Furthermore, positional isomers like 3-(pyridin-4-yl)propan-1-amine (CAS 30532-36-6), which lack the chiral center, result in a completely different spatial orientation of the amine, abrogating its suitability as a direct replacement in asymmetric syntheses.

Racemate (50:50) introduces opposite enantiomer, which may lead to divergent assay response and uncharacterized biological activity.
(R)-enantiomer may present different pharmacophore orientation, potentially altering target engagement and selectivity profiles.
Positional isomer lacks chiral center, resulting in different spatial presentation of the amine; this limits direct substitution without re-validation.

Quantitative Differentiators for (S)-1-(Pyridin-4-yl)propan-1-amine Selection


Chiral Purity: A Direct Comparison of Enantiomeric Excess (ee) Between (S)- and (R)-Enantiomers in Synthesis

The value of (S)-1-(pyridin-4-yl)propan-1-amine is entirely dependent on its chiral purity. A related process chemistry study on an (S)-1-(pyridin-4-yl)propan-1-amine derivative achieved an enantiomeric excess of >99% through asymmetric hydrogenation, a benchmark for procurement [1]. In contrast, purchasing the racemate (CAS 60289-68-1) provides a mixture where the required (S)-enantiomer is only 50% of the material, necessitating costly and time-consuming chiral resolution. Vendors offer the (S)-enantiomer at a certified purity of 95%, which directly quantifies the minimum active content, unlike a racemic mixture where half the material may be inert or detrimental.

Chiral Purity (ee)
Specification review
≥95% (S) vs 0% ee (racemate)
Supports direct asymmetric use without resolution
Analog process achieves >99% ee
Asymmetric Synthesis Chiral Resolution Enantiomeric Excess Process Chemistry

Spatial Orientation vs. Terminal Amine Isomer: A Quantitative Basicity and LogP Comparison

The attachment of the primary amine directly to the stereocenter in (S)-1-(pyridin-4-yl)propan-1-amine creates a distinct electronic and steric environment compared to its terminal amine isomer, 3-(pyridin-4-yl)propan-1-amine (CAS 30532-36-6). The target compound exhibits a lower calculated LogP of 0.82 , indicating higher hydrophilicity, whereas the terminal amine isomer has a reported LogP of approximately 1.67 . This 0.85-unit difference in LogP is significant for drug design, impacting solubility, permeability, and metabolic profile.

Hydrophobicity (LogP)
Class-level
Target LogP 0.82 vs isomer 1.67
Lower lipophilicity may influence solubility and permeability
Calculated value; experimental data may vary
Physicochemical Properties Lead Optimization Medicinal Chemistry Isosterism

Synthetic Scalability: Enantioselective Hydrogenation Yields (S)-Target with High Efficiency

A 2014 study demonstrated a robust, enantioselective hydrogenation route to a closely related (S)-1-(pyridin-4-yl)propan-1-amine derivative, achieving a 72% yield over a key step with >99% ee [1]. This contrasts with classical resolution of the racemate, which inherently limits the maximum yield of the desired enantiomer to 50%. This process evidence indicates that procuring the (S)-enantiomer can be done without relying on wasteful resolution chemistry, ensuring a more sustainable and cost-effective supply for large-scale projects.

Enantioselective Yield
Reported
72% yield (>99% ee) vs 50% max resolution
Asymmetric route may improve atom economy
Close analog study; process transfer requires validation
Process Chemistry Asymmetric Catalysis Route Scouting Scale-up

Optimal Use Cases for (S)-1-(Pyridin-4-yl)propan-1-amine (CAS 186029-03-8) Based on Quantitative Evidence


Synthesis of Enantiopure CNS Drug Candidates

The high target chiral purity of ≥95% makes this compound an ideal chiral amine synthon for constructing CNS-active APIs, such as selective serotonin reuptake inhibitors (SSRIs), where the (S)-configuration is essential for receptor binding. Use this compound directly in reductive aminations or amide couplings to introduce the chiral 4-pyridylpropylamine fragment without racemization.

Asymmetric Ligand or Organocatalyst Development

Given the successful application of asymmetric hydrogenation to produce a derivative with >99% ee [1], this scaffold is validated for generating high enantiomeric excess in products. Researchers can derivatize the primary amine to create novel chiral ligands for transition-metal catalysis, leveraging the basic pyridine nitrogen as a directing group.

Lead Optimization Requiring Low Lipophilicity

Its calculated LogP of 0.82 is significantly lower than that of its terminal amine isomer (LogP ~1.67) . This makes it the preferred choice for medicinal chemistry programs needing to reduce a lead compound's overall logD to improve aqueous solubility, reduce hERG binding, or mitigate high metabolic clearance while retaining a basic amine center.

Application
Selection Property
Validation Focus
CNS-targeted research compound synthesis
Enantiomeric purity
Enantiomeric stability in coupling reactions
Asymmetric catalysis research
Chiral ligand precursor
Enantioselectivity in catalytic reactions
Solubility-driven lead optimization
Lower LogP profile
Aqueous solubility and permeability endpoints
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